molecular formula C17H15N3O3S2 B11395789 5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide

Cat. No.: B11395789
M. Wt: 373.5 g/mol
InChI Key: XMEBLHCLTSPYCT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide general strategies for constructing imidazole-containing compounds.
    • Common methods include cyclization reactions of appropriate precursors, such as condensation of aldehydes or ketones with amidines or guanidines.
    • Industrial production methods would likely involve scalable processes, but without specific data, we can’t provide precise details.
  • Chemical Reactions Analysis

    • Imidazole derivatives undergo various reactions, including:

        Oxidation: Imidazoles can be oxidized to imidazole-2-ones or imidazole-2-thiones.

        Reduction: Reduction of imidazole rings can yield dihydroimidazoles.

        Substitution: Nucleophilic substitution at the imidazole nitrogen atoms is common.

    • Reagents and conditions depend on the specific reaction, but often involve strong acids or bases.
    • Major products would vary based on the substituents and reaction conditions.
  • Scientific Research Applications

    • Imidazole derivatives find applications in various fields:

        Medicine: Some imidazole-containing drugs include antihistaminics (e.g., clemizole), antiulcer agents (e.g., omeprazole), and antiprotozoals (e.g., metronidazole).

        Biology: Imidazoles are essential in biological molecules like histidine, purines, and histamine.

        Industry: They serve as intermediates in the synthesis of other compounds.

    • Unfortunately, specific research on our compound is scarce.
  • Mechanism of Action

    • Without direct information, we can’t pinpoint the exact mechanism. imidazole derivatives often interact with specific molecular targets or pathways.
    • Further studies would be needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    • While I don’t have data on similar compounds with this exact structure, we can compare it to related imidazole-containing molecules.
    • For uniqueness, we’d need to explore its specific features, substituents, and potential applications.

    Remember that this compound’s detailed investigation would require access to specialized databases and research articles

    Properties

    Molecular Formula

    C17H15N3O3S2

    Molecular Weight

    373.5 g/mol

    IUPAC Name

    5,7-dimethyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

    InChI

    InChI=1S/C17H15N3O3S2/c1-4-5-24-17-20-19-16(25-17)18-15(22)13-8-11(21)14-10(3)6-9(2)7-12(14)23-13/h4,6-8H,1,5H2,2-3H3,(H,18,19,22)

    InChI Key

    XMEBLHCLTSPYCT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C)C

    Origin of Product

    United States

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